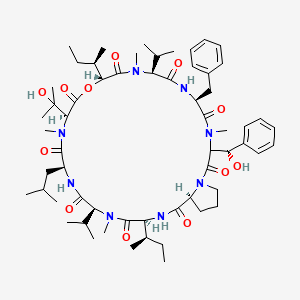
Aureobasidin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aureobasidin E is a cyclic depsipeptide antibiotic isolated from the fungus Aureobasidium pullulans. It is known for its potent antifungal properties, particularly against yeast and other fungi. The compound has a complex structure, which includes multiple amino acid residues and a unique cyclic configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aureobasidin E involves multiple steps, including the formation of peptide bonds and the cyclization of the linear peptide. The process typically starts with the protection of amino acid residues, followed by their sequential coupling using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final cyclization step is often achieved using high-dilution conditions to favor intramolecular reactions over intermolecular ones.
Industrial Production Methods
Industrial production of this compound is usually carried out through fermentation processes using the Aureobasidium pullulans strain. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound. After fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization.
化学反应分析
Types of Reactions
Aureobasidin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
科学研究应用
Aureobasidin E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic peptides and depsipeptides.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Explored as a potential therapeutic agent for treating fungal infections.
Industry: Used in the development of antifungal coatings and preservatives.
作用机制
Aureobasidin E exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of complex sphingolipids in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound specifically targets the fungal enzyme, making it highly selective and effective against fungal pathogens.
相似化合物的比较
Similar Compounds
Aureobasidin A: Another cyclic depsipeptide with similar antifungal properties.
Myriocin: An inhibitor of sphingolipid biosynthesis with a different mechanism of action.
Fumonisin B1: A mycotoxin that also targets sphingolipid metabolism but has a broader spectrum of activity.
Uniqueness
Aureobasidin E is unique due to its specific inhibition of inositol phosphorylceramide synthase and its potent antifungal activity. Unlike other similar compounds, it has a highly selective mechanism of action, making it an attractive candidate for antifungal therapy.
属性
CAS 编号 |
127785-66-4 |
|---|---|
分子式 |
C60H92N8O12 |
分子量 |
1117.4 g/mol |
IUPAC 名称 |
(6S,9S,12R,15S,18S,21S,24S,27S)-6-benzyl-12,24-bis[(2R)-butan-2-yl]-3-[(S)-hydroxy(phenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-17-37(9)44-56(75)64(13)45(35(5)6)52(71)61-41(32-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)65(14)46(36(7)8)53(72)62-42(33-39-26-21-19-22-27-39)54(73)66(15)47(48(69)40-28-23-20-24-29-40)57(76)68-31-25-30-43(68)51(70)63-44/h19-24,26-29,34-38,41-50,69,79H,17-18,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)/t37-,38-,41+,42+,43+,44+,45+,46+,47?,48+,49-,50-/m1/s1 |
InChI 键 |
CCOLHNQBJDUNIC-IJYBSRRDSA-N |
手性 SMILES |
CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(C(C(=O)N2CCC[C@H]2C(=O)N1)[C@H](C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
规范 SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)C(C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


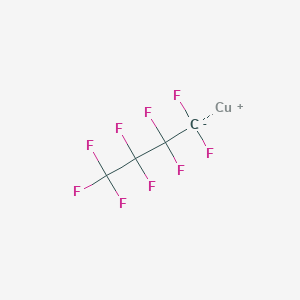

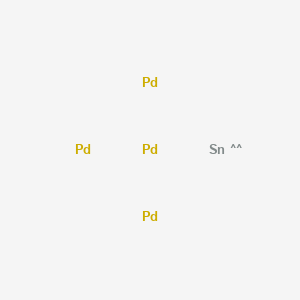

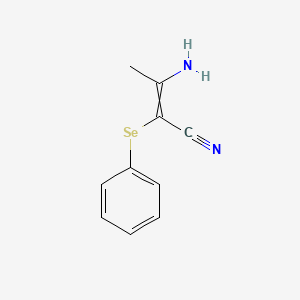
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
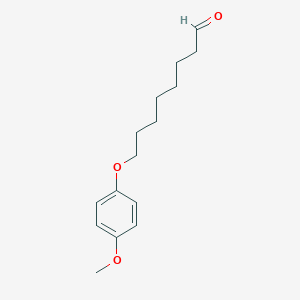
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
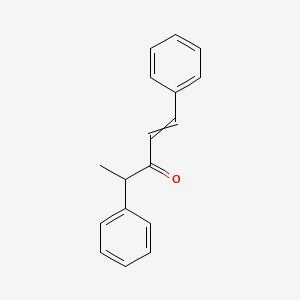

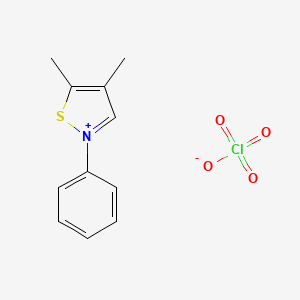
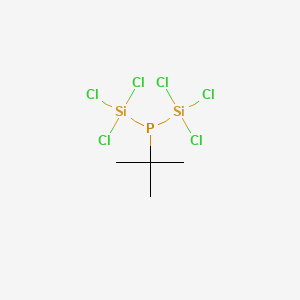
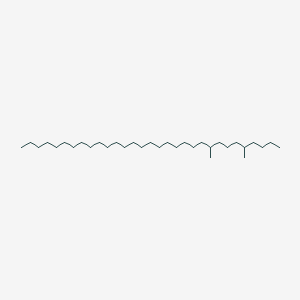
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
